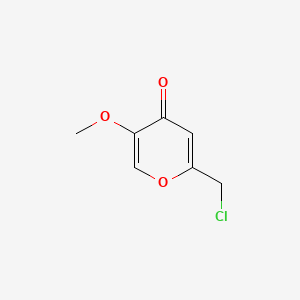

2-(Chloromethyl)-5-methoxy-4H-pyran-4-one

Overview

Description

2-(Chloromethyl)-5-methoxy-4H-pyran-4-one is an organic compound that belongs to the class of pyranones. Pyranones are six-membered heterocyclic compounds containing an oxygen atom and a carbonyl group. This compound is characterized by the presence of a chloromethyl group at the second position and a methoxy group at the fifth position of the pyranone ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

The synthesis of 2-(chloromethyl)-5-methoxy-4H-pyran-4-one generally involves chloromethylation of a suitably substituted pyranone precursor, typically 5-methoxy-4H-pyran-4-one or related derivatives. The key challenge is the selective introduction of the chloromethyl group at the 2-position without affecting the methoxy substituent at the 5-position.

Synthetic Routes and Reaction Conditions

Chloromethylation of 5-Methoxy-4H-pyran-4-one

A common laboratory and industrial method involves the chloromethylation of 5-methoxy-4H-pyran-4-one using chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid, typically catalyzed by Lewis acids like zinc chloride. The acidic conditions facilitate electrophilic substitution at the 2-position of the pyranone ring.

-

- Starting material: 5-methoxy-4H-pyran-4-one

- Chloromethylating agent: chloromethyl methyl ether or paraformaldehyde + HCl

- Catalyst: Zinc chloride (ZnCl₂)

- Solvent: Often acidic aqueous or organic solvents

- Temperature: Mildly acidic conditions at room temperature to slightly elevated temperatures

- Reaction time: Several hours to ensure complete substitution

Reaction Mechanism:

The Lewis acid activates the chloromethylating agent, generating an electrophilic chloromethyl carbocation equivalent, which attacks the 2-position of the pyranone ring, yielding this compound.

Alternative Synthesis via Methylation and Subsequent Chlorination

Another approach involves first synthesizing 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one from kojic acid by reaction with thionyl chloride, followed by methylation of the hydroxy group to introduce the methoxy substituent.

Step 1: Conversion of kojic acid to 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one by treatment with thionyl chloride at room temperature, yielding a yellow solid with approximately 72% yield.

Step 2: Methylation of the hydroxy group using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions to form the methoxy group at the 5-position, thus producing this compound.

This two-step method allows for better control over substitution patterns and can be advantageous when starting from kojic acid, a readily available natural product.

Industrial Preparation Methods

In industrial settings, the preparation of this compound typically involves large-scale chloromethylation reactions using similar reagents and catalysts as in laboratory methods. The process includes:

- Use of large reactors with controlled temperature and stirring to ensure uniform reaction.

- Concentration and purification steps such as crystallization and chromatographic techniques to achieve high purity.

- Optimization of reaction parameters to maximize yield and minimize by-products.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct chloromethylation | 5-Methoxy-4H-pyran-4-one | Chloromethyl methyl ether, ZnCl₂ | Acidic medium, room temp to 50°C | Not specified | Common method, requires Lewis acid catalyst |

| Two-step from kojic acid | Kojic acid | Thionyl chloride (SOCl₂), then methylation reagents | Room temp for SOCl₂; methylation under basic conditions | ~67-72% (SOCl₂ step) | Methylation step yield varies; overall moderate yield |

| Industrial chloromethylation | 5-Methoxy-4H-pyran-4-one or kojic acid derivatives | Similar chloromethylating agents & catalysts | Controlled temp, large scale | High purity after purification | Scalable, involves chromatography |

Research Findings and Analytical Data

Elemental Analysis and Spectroscopy: Elemental analysis for carbon, hydrogen, and chlorine matches theoretical values within ±0.4%, confirming compound purity. Proton NMR spectra show characteristic signals corresponding to the chloromethyl and methoxy substituents on the pyranone ring.

Recrystallization: The product is often recrystallized from water or organic solvents to yield light-yellow crystals with melting points around 146-147 °C for related chloromethyl pyranones.

Purity: High purity (above 95%) is achievable with proper purification, essential for subsequent synthetic applications.

Summary of Key Notes on Preparation

- The chloromethylation reaction is sensitive to reaction conditions; controlling temperature and acidity is crucial to avoid side reactions.

- The presence of the methoxy group at the 5-position influences the regioselectivity and reactivity during chloromethylation.

- Starting from kojic acid provides a natural product route but requires an additional methylation step.

- Industrial methods focus on scalability and purity, often employing chromatographic purification.

- Analytical methods such as NMR and elemental analysis are essential for confirming the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-methoxy-4H-pyran-4-one undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new compounds.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carbonyl group in the pyranone ring can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

Nucleophilic Substitution: Substituted pyranones with various functional groups.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis

2-(Chloromethyl)-5-methoxy-4H-pyran-4-one serves as a crucial intermediate in the synthesis of more complex organic molecules. Its electrophilic chloromethyl group allows for nucleophilic substitution reactions, facilitating the formation of various derivatives that are valuable in organic chemistry .

Biological Studies

Research indicates that derivatives of this compound exhibit potential biological activities, including antimicrobial and anticancer properties. For instance, studies have shown that related pyran derivatives can inhibit the growth of cancer cells and possess antioxidant capabilities .

Case Study: Anticancer Activity

A study evaluated several 4H-pyran derivatives for their cytotoxic effects against HCT-116 colorectal cancer cells. The results indicated that certain derivatives demonstrated significant inhibitory effects on cell proliferation, suggesting a promising avenue for drug development .

Medicinal Chemistry

Drug Development Potential

Due to its unique chemical structure, this compound is being explored for its potential use in drug development. Its ability to undergo various chemical transformations allows for the design of new pharmaceutical agents targeting specific biological pathways .

Material Science

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals, polymers, and resins. Its reactivity makes it suitable for creating materials with specific properties tailored for various applications .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one involves its reactivity towards nucleophiles due to the presence of the electrophilic chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The methoxy group and the carbonyl group in the pyranone ring also contribute to its reactivity, allowing it to participate in oxidation and reduction reactions .

Comparison with Similar Compounds

Similar Compounds

2-(Chloromethyl)-4H-pyran-4-one: Lacks the methoxy group at the fifth position.

5-Methoxy-4H-pyran-4-one: Lacks the chloromethyl group at the second position.

2-Methyl-5-methoxy-4H-pyran-4-one: Contains a methyl group instead of a chloromethyl group at the second position.

Uniqueness

2-(Chloromethyl)-5-methoxy-4H-pyran-4-one is unique due to the presence of both the chloromethyl and methoxy groups, which impart distinct reactivity and make it a versatile intermediate in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it valuable in various research and industrial applications .

Biological Activity

2-(Chloromethyl)-5-methoxy-4H-pyran-4-one is a heterocyclic compound known for its diverse biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and potential applications in medicinal chemistry, supported by various studies and data.

Chemical Structure and Synthesis

The compound features a pyran ring with a chloromethyl group and a methoxy group, contributing to its reactivity and biological potential. The synthesis typically involves chloromethylation of 5-methoxy-4H-pyran-4-one using reagents like formaldehyde and hydrochloric acid in the presence of catalysts such as zinc chloride.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. In a study evaluating various 4H-pyran derivatives, this compound exhibited potent effects against Gram-positive bacteria, with IC50 values lower than those of standard antibiotics like ampicillin .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | <10 | Antimicrobial |

| Ampicillin | 15 | Antimicrobial |

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against colorectal cancer cell lines such as HCT-116. It was found to inhibit cell proliferation effectively, with specific derivatives showing IC50 values as low as 75 µM . The mechanism involves the induction of apoptosis through caspase activation, highlighting its potential as an anticancer agent.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to modifications in protein structures and functions, affecting various biochemical pathways. For instance, the chloromethyl group facilitates nucleophilic substitution reactions, which are crucial for its antimicrobial and anticancer activities.

Study on Anticancer Effects

A notable study evaluated several pyran derivatives for their cytotoxic effects against HCT-116 cells. Among these, compounds derived from this compound showed promising results in inhibiting cell growth and inducing apoptosis. The study utilized molecular docking simulations to predict interactions with key proteins involved in cell cycle regulation .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. Results indicated that it effectively inhibited the growth of multiple Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Q & A

Q. Synthetic Approaches and Optimization

Q1. What are the key synthetic strategies for preparing 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one, and how can reaction conditions be optimized to improve yield? Answer: The compound is synthesized via nucleophilic substitution of 5-hydroxy-2-chloromethyl-4H-pyran-4-one (chlorokojic acid) with methoxy-containing reagents. Optimization involves controlling temperature (40–60°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. For example, reacting chlorokojic acid with thioxo derivatives under basic conditions (e.g., K₂CO₃) achieves yields >70% . Advanced optimization may employ microwave-assisted synthesis to reduce reaction time.

Q. Analytical Characterization

Q2. Which analytical techniques are most effective for confirming the structure of this compound? Answer:

- X-ray crystallography (using software like ORTEP-3 ) resolves the 3D structure and confirms substituent positions.

- ¹H/¹³C NMR identifies the chloromethyl (δ ~4.5 ppm) and methoxy (δ ~3.8 ppm) groups.

- Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 190.026). Compare spectral data with structurally similar compounds like 5-hydroxy-2-methyl-4H-pyran-4-one .

Q. Reactivity and Functionalization

Q3. How does the chloromethyl group influence the reactivity of this compound in nucleophilic substitution reactions? Answer: The chloromethyl group acts as a leaving group, enabling substitutions with nucleophiles (e.g., thiols, amines). Reactivity depends on solvent polarity and catalyst use (e.g., phase-transfer catalysts in biphasic systems). For example, reactions with heterocyclic thiols yield antitumor-active derivatives .

Q. Stability and Degradation

Q4. What factors govern the stability of this compound under varying pH and temperature conditions? Answer: Stability is pH-dependent:

- Acidic conditions (pH <3): Hydrolysis of the chloromethyl group occurs, forming 5-methoxy-2-hydroxymethyl-4H-pyran-4-one .

- Alkaline conditions (pH >9): Decomposition via ring-opening.

- Thermal stability : Degrades above 80°C; store at 2–8°C in inert atmospheres . QSPR models predict stability using descriptors like logP and dipole moment .

Q. Biological Activity and SAR

Q5. How can computational methods predict the biological activity of derivatives of this compound? Answer:

- In silico docking (AutoDock Vina) identifies protein targets (e.g., tyrosine kinases) by simulating ligand-receptor interactions.

- QSAR models correlate substituent electronegativity (e.g., Cl vs. OH) with cytotoxicity. Chloromethyl derivatives show higher antitumor activity compared to hydroxymethyl analogs .

- ADMET prediction (SwissADME) evaluates bioavailability and toxicity risks .

Q. Handling Hazardous Byproducts

Q6. What protocols mitigate risks from chlorinated byproducts during synthesis? Answer:

- Waste segregation : Separate chlorinated waste for incineration or treatment with NaOH to neutralize HCl.

- Ventilation : Use fume hoods to prevent inhalation of volatile chlorides.

- Analytical monitoring : GC-MS detects trace chlorinated impurities (e.g., epichlorohydrin) .

Q. Mechanistic Studies

Q7. How can isotopic labeling elucidate the reaction mechanism of this compound in metal-catalyzed reactions? Answer:

- Deuterium labeling (e.g., D₂O solvent) tracks proton transfer in acid-catalyzed reactions.

- ¹³C-labeled substrates map carbon rearrangement pathways via NMR.

- Kinetic isotope effects differentiate between concerted and stepwise mechanisms .

Q. Data Contradictions in Literature

Q8. How can researchers resolve discrepancies in reported biological activities of structurally similar pyranones? Answer: Cross-validate findings using:

- Standardized assays (e.g., MTT for cytotoxicity).

- Crystallographic data to confirm structural integrity.

- Meta-analysis of logD and IC₅₀ values to account for variability in experimental conditions .

Q. Comparative Studies with Analogues

Q9. What structural modifications enhance the iron-chelating properties of this compound? Answer: Replacing the methoxy group with hydroxyl enhances chelation (e.g., 5-hydroxy-2-methyl-4H-pyran-4-one binds Fe³+ via the 4-keto and 5-OH groups). Chloromethyl derivatives show reduced chelation due to steric hindrance .

Q. Advanced Applications in Drug Development

Q10. What strategies improve the bioavailability of this compound in preclinical studies? Answer:

Properties

IUPAC Name |

2-(chloromethyl)-5-methoxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3/c1-10-7-4-11-5(3-8)2-6(7)9/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYXUGFBXVXINX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC(=CC1=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340492 | |

| Record name | 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40838-34-4 | |

| Record name | 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5-methoxy-4H-pyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.